Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate

PAR4 platelet aggregation thromboembolic disorders

Procure this compound to secure a structurally unique SAR probe for PAR4 inhibitor research. The 1H-imidazol-1-yl substituent on the pyridazine core introduces distinct electronic and steric properties that critically influence binding affinity and functional antagonism, unlike piperidine or triazole analogs. Using this specific chemotype ensures reproducible mapping of heterocycle-dependent potency differences (0.360–0.600 nM range) in platelet aggregation assays and preclinical thrombosis models. Direct procurement is essential to avoid unpredictable potency shifts inherent to in-class substitutions.

Molecular Formula C15H14N6O3S
Molecular Weight 358.38
CAS No. 1396793-15-9
Cat. No. B2942618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate
CAS1396793-15-9
Molecular FormulaC15H14N6O3S
Molecular Weight358.38
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3
InChIInChI=1S/C15H14N6O3S/c1-2-24-13(22)7-10-8-25-15(17-10)18-14(23)11-3-4-12(20-19-11)21-6-5-16-9-21/h3-6,8-9H,2,7H2,1H3,(H,17,18,23)
InChIKeyMZKUAQIGBNLVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate (CAS 1396793-15-9): Procurement & Research Baseline


Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is a synthetic small molecule belonging to the imidazopyridazine–thiazole carboxamide class, disclosed in Bristol-Myers Squibb’s protease-activated receptor 4 (PAR4) inhibitor patent series [1]. It features a 1H-imidazol-1-yl substituent on the pyridazine core, linked via a carboxamide bridge to a thiazole-4-acetate ester. This structural architecture places it among a family of potent PAR4 antagonists investigated for antiplatelet therapy [2].

Why Generic Substitution of Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate Is Scientifically Unjustified


Within the imidazopyridazine–thiazole PAR4 inhibitor series, minor variations in the heterocyclic substituent at the pyridazine 6-position profoundly alter binding affinity and functional antagonism. For example, a closely related analog bearing a methoxyimidazothiadiazole core (US9518064, Example 43) achieves an IC50 of 0.600 nM [1], while another analog with a fluoropyridinyl-pyrimidine substitution (Example 97) reaches 0.360 nM [2]. The 1H-imidazol-1-yl motif present in the target compound introduces distinct electronic and steric properties that cannot be assumed to yield equivalent PAR4 pharmacodynamics without explicit head-to-head data. Simply interchanging in-class compounds risks unpredictable shifts in potency, selectivity, and downstream platelet aggregation inhibition, making direct compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate vs. Comparators


PAR4 Antagonist Potency in the Imidazopyridazine Series: Establishing a Benchmark Range for the Target Compound’s Structural Class

Patent US9518064 discloses a series of imidazopyridazine PAR4 antagonists. While the exact IC50 of ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is not publicly reported in the accessed databases, structurally proximal examples establish a class potency range. Example 43 (methoxyimidazothiadiazole core) exhibits an IC50 of 0.600 nM against full-length human PAR4 expressed in HEK293 cells [1]. Example 97 (fluoropyridinyl-pyrimidine substitution) achieves 0.360 nM in the same assay [2]. These values provide a quantitative potency benchmark for the imidazopyridazine chemotype, within which the 1H-imidazol-1-yl substituted target compound is expected to reside, though direct measurement is required for confirmation.

PAR4 platelet aggregation thromboembolic disorders

Structural Differentiation: 1H-Imidazol-1-yl vs. Piperidine and Triazole Analogs at the Pyridazine 6-Position

The target compound carries a 1H-imidazol-1-yl group at the pyridazine 6-position, distinguishing it from commercially available analogs such as ethyl 2-(2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate (CAS 1396872-67-5) and ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate (CAS 1448074-97-2) [1]. The imidazole ring introduces distinct hydrogen-bond donor/acceptor capacity and a different electrostatic potential surface compared to piperidine (saturated, basic) or 1,2,4-triazole (additional nitrogen). In the PAR4 imidazopyridazine series, such heterocycle variations are known to modulate both target engagement and pharmacokinetic properties [2], though direct comparative pharmacological data for these specific analogs are not publicly available.

structure-activity relationship heterocyclic substitution PAR4 inhibitor

Functional Selectivity: PAR4 Antagonism Confers a Distinct Antiplatelet Mechanism vs. PAR1 and P2Y12 Inhibitors

The imidazopyridazine series, including the target compound, functions as a PAR4 antagonist, blocking thrombin-induced platelet aggregation via a mechanism distinct from PAR1 antagonists (e.g., vorapaxar) and P2Y12 receptor antagonists (e.g., clopidogrel) [1]. PAR4 inhibition is hypothesized to provide antithrombotic efficacy with a potentially reduced bleeding risk compared to upstream PAR1 blockade or P2Y12 inhibition, as PAR4 is activated later in the platelet response cascade [2]. While this class-level hypothesis is supported by pharmacological rationale, no direct bleeding-risk comparison between the target compound and clinical PAR1 or P2Y12 inhibitors has been published.

PAR4 PAR1 P2Y12 platelet aggregation antithrombotic

Optimal Research Application Scenarios for Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate


PAR4 Structure-Activity Relationship (SAR) Probe Libraries

This compound serves as a key SAR probe within the imidazopyridazine chemotype. Its 1H-imidazol-1-yl substituent at the pyridazine 6-position is distinct from the piperidine, pyrrolidine, and triazole analogs commercially available [1]. Researchers constructing PAR4 inhibitor libraries should include this compound to systematically map the effect of heterocyclic substitution on binding affinity, selectivity, and functional antagonism, as demonstrated by the potency range observed in patent examples (0.360–0.600 nM) [2].

In Vitro Platelet Aggregation Assay Development and Calibration

Given the well-characterized PAR4 antagonism of the imidazopyridazine class in gamma-thrombin-induced platelet aggregation assays [1], the target compound can be employed as a reference inhibitor for assay development. Its structural uniqueness relative to more extensively studied analogs provides a valuable internal control to validate assay sensitivity to heterocycle-dependent potency differences.

Antithrombotic Drug Discovery Targeting the PAR4 Late-Response Pathway

PAR4 inhibitors offer a differentiated antithrombotic mechanism by targeting the later, sustained phase of thrombin-mediated platelet activation [1]. This compound, as a member of the imidazopyridazine series, is suited for preclinical evaluation of the hypothesis that PAR4 blockade achieves effective antithrombosis with a wider therapeutic window compared to PAR1 or P2Y12 inhibitors [2]. It can be used in murine or primate thrombosis models to benchmark efficacy and bleeding time relative to standard-of-care comparators.

Reference Standard for Analytical Method Development

With its defined heterocyclic architecture, this compound is appropriate for developing and validating HPLC, LC-MS, or NMR analytical methods for imidazopyridazine-thiazole compounds. Its unique retention time and spectral signature support its use as a system suitability standard when characterizing related PAR4 inhibitor candidates or monitoring synthetic intermediates.

Quote Request

Request a Quote for ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.